3-Bromo-5-(4-fluorophenoxy)pyridine
Overview
Description
3-Bromo-5-(4-fluorophenoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position and a 4-fluorophenoxy group at the fifth position of the pyridine ring
Scientific Research Applications
3-Bromo-5-(4-fluorophenoxy)pyridine has a wide range of applications in scientific research, including:
Safety and Hazards
Future Directions
The future directions of research involving 3-Bromo-5-(4-fluorophenoxy)pyridine could involve further exploration of its synthesis, properties, and potential applications. For instance, the use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine typically involves the use of halogenated pyridine derivatives and fluorinated phenols. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromo-5-chloropyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-fluorophenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized or reduced derivatives of the original compound .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-fluorophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Another halogenated pyridine with similar reactivity but different substitution pattern.
3-Bromo-4-fluorophenylpyridine: Similar structure but with different positioning of the fluorine atom.
5-Bromo-2-fluoropyridine: Another isomer with different substitution pattern.
Uniqueness
3-Bromo-5-(4-fluorophenoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for various applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-bromo-5-(4-fluorophenoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIPCSLRLAZMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CN=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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